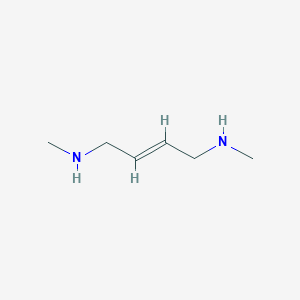
N,N'-But-2-enylidenebis(methylamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butene-1,4-diamine, N,N’-dimethyl- is an organic compound with the molecular formula C6H14N2. It is a derivative of butene, featuring two amino groups attached to the carbon atoms at positions 1 and 4, with both amino groups being dimethylated. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene-1,4-diamine, N,N’-dimethyl- typically involves the reaction of 2-butene-1,4-diol with dimethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Butene-1,4-diamine, N,N’-dimethyl- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the continuous feeding of reactants and the removal of products, ensuring a steady-state operation.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butene-1,4-diamine, N,N’-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include oxides and hydroxylated derivatives.
Reduction: The major products are simpler amines or fully reduced hydrocarbons.
Substitution: The major products are halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butene-1,4-diamine, N,N’-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Butene-1,4-diamine, N,N’-dimethyl- involves its interaction with various molecular targets. The dimethylamino groups can form hydrogen bonds or ionic interactions with other molecules, influencing their reactivity and stability. The compound can also participate in nucleophilic or electrophilic reactions, depending on the conditions and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butene-1,4-diamine, N,N’-diethyl-: This compound has ethyl groups instead of methyl groups attached to the amino groups.
N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine: This compound has four methyl groups attached to the amino groups.
Uniqueness
2-Butene-1,4-diamine, N,N’-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dimethyl groups enhances its solubility in organic solvents and influences its reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
111-72-8 |
|---|---|
Molekularformel |
C6H14N2 |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(E)-N,N'-dimethylbut-2-ene-1,4-diamine |
InChI |
InChI=1S/C6H14N2/c1-7-5-3-4-6-8-2/h3-4,7-8H,5-6H2,1-2H3/b4-3+ |
InChI-Schlüssel |
QXDVFQAKOKIPCM-ONEGZZNKSA-N |
SMILES |
CNCC=CCNC |
Isomerische SMILES |
CNC/C=C/CNC |
Kanonische SMILES |
CNCC=CCNC |
Key on ui other cas no. |
111-72-8 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















